2-(2-Hexyl-4-methoxyphenyl)pyridine
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Overview
Description
2-(2-n-Hexyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol It is characterized by a pyridine ring substituted with a hexyl chain and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine typically involves the reaction of 2-bromo-4-methoxyphenylhexane with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is heated to a specific temperature, often around 100-120°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-n-Hexyl-4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols can be used under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(2-n-Hexyl-4-methoxyphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological effects.
Medicine: Explored for its potential use in drug development. Its unique structure makes it a candidate for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the hexyl chain, resulting in different chemical properties and applications.
2-(2-n-Hexylphenyl)pyridine:
2-(2-n-Hexyl-4-hydroxyphenyl)pyridine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
2-(2-n-Hexyl-4-methoxyphenyl)pyridine is unique due to the presence of both the hexyl chain and the methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H23NO |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2-hexyl-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C18H23NO/c1-3-4-5-6-9-15-14-16(20-2)11-12-17(15)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3 |
InChI Key |
ROSJIRLOXLHAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
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